N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It is a synthetic peptide that has been extensively studied for its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including blood pressure regulation, vascular smooth muscle cell proliferation, and inflammation. This compound has also been studied for its potential therapeutic applications in various diseases, including hypertension, atherosclerosis, and cancer.
Wirkmechanismus
N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide selectively blocks the endothelin A receptor, which is known to play a key role in the regulation of blood pressure and vascular smooth muscle cell proliferation. By blocking this receptor, this compound reduces the vasoconstrictive effects of endothelin-1, resulting in vasodilation and decreased blood pressure. This compound also inhibits the growth of vascular smooth muscle cells, which is a key process in the development of atherosclerosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in both animal and human studies. This compound also inhibits the growth of vascular smooth muscle cells, which is a key process in the development of atherosclerosis. In addition, this compound has been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide is its selectivity for the endothelin A receptor. This allows for more specific targeting of this receptor, reducing the potential for off-target effects. However, one of the limitations of this compound is its relatively short half-life, which can make dosing and administration more challenging.
Zukünftige Richtungen
There are several potential future directions for research on N-butyl-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the potential therapeutic applications of this compound in various diseases, including hypertension, atherosclerosis, and cancer. Another area of interest is the development of more stable and long-lasting analogs of this compound, which could improve its efficacy and ease of administration. Additionally, further research is needed to better understand the mechanisms underlying the various physiological effects of this compound, which could lead to the development of novel therapeutic approaches.
Eigenschaften
IUPAC Name |
N-butyl-2-pyridin-2-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-3-11-21-19(23)15-13-18(17-10-6-7-12-20-17)22-16-9-5-4-8-14(15)16/h4-10,12-13H,2-3,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSHFPVTQOBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.